molecular formula C20H18BrN5 B2425715 1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE CAS No. 866870-58-8

1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE

Cat. No.: B2425715
CAS No.: 866870-58-8
M. Wt: 408.303
InChI Key: ZCOZPMZPBLYRRS-UHFFFAOYSA-N
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Description

1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can lead to various substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is unique due to its combined structural features of quinazoline, triazole, and piperidine moieties.

Biological Activity

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure

The compound is characterized by the following structural components:

  • A piperidine ring
  • A triazoloquinazoline moiety
  • A bromophenyl group

This unique combination suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer properties.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits for neurological disorders.

Anticancer Properties

Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer activity. For instance:

  • Some compounds from related classes have shown the ability to inhibit cancer cell growth by blocking specific signaling pathways associated with tumor progression .
  • The bromophenyl substituent enhances the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent bioactivity.

Antimicrobial Activity

The compound has displayed promising antimicrobial properties:

  • It has been tested against various bacterial strains and fungi, demonstrating effective inhibition comparable to established antibiotics .
  • The presence of the triazole ring is known to contribute to its antifungal activity by disrupting fungal cell wall synthesis.

Comparative Studies

When compared with other triazoloquinazoline derivatives, this compound shows distinct advantages:

  • Higher Potency : Some derivatives have shown higher potency against specific cancer cell lines (e.g., TK-10 and HT-29) compared to other triazoloquinazolines .
  • Broader Spectrum of Activity : Its unique structure allows for a broader spectrum of biological activity, including potential use as an adrenoblocker or cardiac stimulant .

Case Studies

Several studies have highlighted the biological effects of triazoloquinazoline derivatives:

  • Antihypertensive Activity : A series of triazoloquinazolines were synthesized and evaluated for their antihypertensive effects using animal models. Some derivatives exhibited significant reductions in blood pressure and heart rate .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives had potent antibacterial effects against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypePotency/EffectReference
This compoundAnticancerIC50 = 15 µM (TK-10)
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineAntibacterialMIC = 8 µg/mL
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineAntitubercularIC50 = 20 µM

Properties

IUPAC Name

3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOZPMZPBLYRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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